molecular formula C17H17IO5S B2623639 Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate CAS No. 256521-67-2

Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate

Cat. No.: B2623639
CAS No.: 256521-67-2
M. Wt: 460.28
InChI Key: OAHCHVOJBLJRCU-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate is an organic compound with the molecular formula C17H17IO5S. It is a derivative of benzoic acid and contains an iodine atom, a mesitylsulfonyl group, and a methoxycarbonyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate typically involves the following steps:

    Mesitylsulfonylation: The hydroxyl group at the 2-position is converted to a mesitylsulfonyl ester using mesitylsulfonyl chloride and a base such as pyridine or triethylamine.

    Esterification: The carboxylic acid group is esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The mesitylsulfonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (sodium hydride, potassium carbonate).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Reduction: Compounds with hydroxyl groups replacing the mesitylsulfonyl group.

    Oxidation: Carboxylic acids formed from the oxidation of the methoxycarbonyl group.

Scientific Research Applications

Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and mesitylsulfonyl group can participate in electrophilic and nucleophilic reactions, respectively, while the methoxycarbonyl group can undergo hydrolysis or oxidation. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 5-iodo-2-((mesitylsulfonyl)oxy)benzenecarboxylate can be compared with similar compounds such as:

    Methyl 5-bromo-2-((mesitylsulfonyl)oxy)benzenecarboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    Methyl 5-chloro-2-((mesitylsulfonyl)oxy)benzenecarboxylate:

    Methyl 5-fluoro-2-((mesitylsulfonyl)oxy)benzenecarboxylate: Fluorine substitution results in unique electronic effects and reactivity patterns.

The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for further functionalization in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl 5-iodo-2-(2,4,6-trimethylphenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO5S/c1-10-7-11(2)16(12(3)8-10)24(20,21)23-15-6-5-13(18)9-14(15)17(19)22-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHCHVOJBLJRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)I)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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